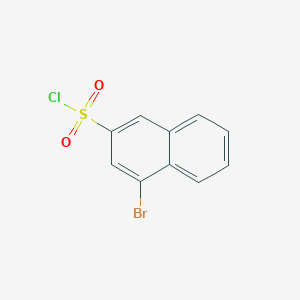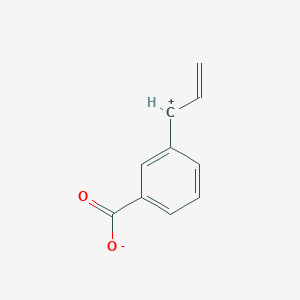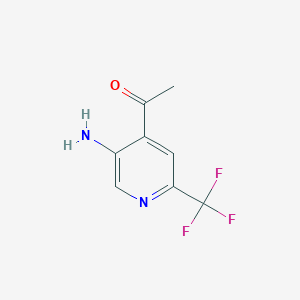
(3-Bromo-2-iodophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-iodophenyl)methanamine typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative followed by amination. For example, starting with a suitable benzene derivative, bromination and iodination can be performed using reagents like bromine and iodine in the presence of catalysts. The resulting halogenated benzene can then undergo a nucleophilic substitution reaction with methanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-iodophenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce imines.
Scientific Research Applications
(3-Bromo-2-iodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-iodophenyl)methanamine involves its interaction with various molecular targets. The presence of both bromine and iodine atoms allows for unique reactivity patterns, which can be exploited in different chemical reactions. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-3-iodophenyl)methanamine
- (4-Bromo-2-iodophenyl)methanamine
- (3-Chloro-2-iodophenyl)methanamine
Uniqueness
(3-Bromo-2-iodophenyl)methanamine is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Properties
Molecular Formula |
C7H7BrIN |
|---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
(3-bromo-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |
InChI Key |
AEVXAFKWMCUGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)










![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)

